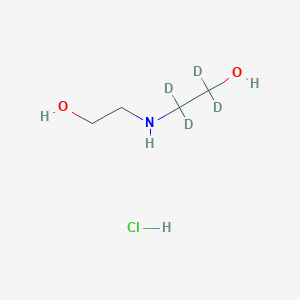
2-(Difluoromethyl)-6-fluorobenzonitrile
Descripción general
Descripción
2-(Difluoromethyl)-6-fluorobenzonitrile (DFMB) is a fluorinated aromatic compound with a wide range of applications in research, industry, and medicine. It is a versatile building block for the synthesis of polyfluorinated compounds, and is used in a variety of fields, including pharmaceuticals, agrochemicals, and materials science. DFMB is an important synthetic intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and materials science. It has been used in a number of studies to investigate the mechanism of action of various biological systems.
Aplicaciones Científicas De Investigación
Fluoroalkylation in Aqueous Media
Fluorine-containing functionalities are crucial in the design of new pharmaceuticals, agrochemicals, and functional materials due to their unique effects on the physical, chemical, and/or biological properties of molecules. Aqueous fluoroalkylation, including trifluoromethylation and difluoromethylation, represents a significant advancement towards environment-friendly organic synthesis, showcasing the shift towards green chemistry by utilizing water as a (co)solvent under mild conditions. This approach underlines the importance of catalytic systems and newly developed reagents in achieving efficient fluoroalkylation reactions in an eco-friendly manner (Song et al., 2018).
Environmental Degradation of Polyfluoroalkyl Chemicals
The study of microbial degradation of polyfluoroalkyl chemicals, which include potential perfluoroalkyl acid (PFAA) precursors, is critical for understanding the environmental fate of these persistent pollutants. Research into the biodegradability of these chemicals in various environments highlights the transformation of polyfluoroalkyl and perfluoroalkyl moieties into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), underscoring the need for more sustainable alternatives (Liu & Avendaño, 2013).
CF Bond Activation in Aliphatic Fluorides
The activation of CF bonds in aliphatic fluorides provides new methodologies for the synthesis of fluorinated building blocks. This includes the transformation of compounds bearing difluoromethylene groups through various methods like Lewis acid activation, transition-metal mediation, and base-induced elimination of hydrofluoride. Such advancements open avenues for the creation of diverse molecules with potential applications in material science and pharmaceuticals (Shen et al., 2015).
Radiative Decay Engineering for Biophysical and Biomedical Applications
Radiative decay engineering (RDE) represents a novel approach in fluorescence, aiming to modify the emission of fluorophores by altering their radiative decay rates. By strategically placing fluorophores near metallic surfaces or particles, it's possible to enhance emission, increase quantum yields, and direct isotropic emission. This technique has significant implications for medical diagnostics, DNA sequencing, and the broader field of genomics, offering a pathway to leverage "nonfluorescent" molecules for high-intensity emission applications (Lakowicz, 2001).
Polymer Synthesis and Characterization
The synthesis and characterization of fluoropolymers, such as Polytetrafluoroethylene (PTFE), highlight the importance of fluorinated compounds in creating materials with exceptional chemical inertness, thermal stability, and low coefficient of friction. These materials find applications in a wide range of industries, including electronics, aerospace, and textiles, due to their unique properties. Research into the homopolymerization of tetrafluoroethylene (TFE) provides insights into the synthesis conditions and the resulting physicochemical properties, contributing to the development of new fluoropolymer-based technologies (Puts et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . The introduction of difluoromethyl groups into organic compounds has a positive impact on their physical properties, which is of considerable importance in pharmaceutical, agrochemical, and materials science .
Propiedades
IUPAC Name |
2-(difluoromethyl)-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKHYBNMZWIWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-6-fluorobenzonitrile | |
CAS RN |
1261442-19-6 | |
| Record name | 2-(Difluoromethyl)-6-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Androsta-1,4,6-trien-3-one, 17-[(1-oxo-10-undecen-1-yl)oxy]-, (17beta)-](/img/structure/B1434552.png)

![[4-[2-(Diethylamino)ethoxy]-3-iodophenyl][2-(1-hydroxybutyl)-3-benzofuranyl]-methanone](/img/structure/B1434554.png)
![1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene](/img/structure/B1434557.png)


![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1434560.png)

